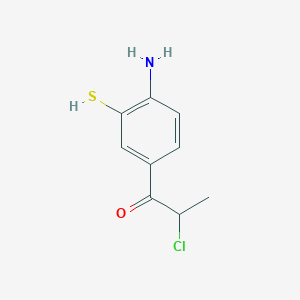
1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 4-amino-3-mercaptophenyl derivatives with chloropropanone under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
科学研究应用
1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
相似化合物的比较
4-Amino-3-mercapto-1,2,4-triazole: Known for its antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of biological activities, including anticancer and antiviral effects.
4-Amino-3-mercapto-1,2,4-triazine-5-one: Studied for its pharmacological potential.
Uniqueness: 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an amino and a mercapto group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and biomedical research.
生物活性
1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features:
- An amino group (-NH2) which can participate in hydrogen bonding.
- A mercapto group (-SH) that may form disulfide bonds with other thiol-containing molecules.
- A chloropropanone moiety that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus altering their functionality. For instance, studies have shown that related compounds can inhibit trypanothione reductase (TR), a crucial enzyme for the survival of Leishmania species, indicating a potential for anti-parasitic activity .
- Protein-Ligand Interactions : The mercapto group can form covalent bonds with cysteine residues in proteins, which may lead to modulation of protein function and signaling pathways.
Antiparasitic Activity
Research has indicated that derivatives of related compounds exhibit significant antiparasitic effects. For example, a closely related compound demonstrated an IC50 value of 12.44 µM against Leishmania infantum promastigotes, suggesting that structural modifications can enhance biological potency .
Anticancer Properties
Studies on similar compounds have revealed promising anticancer activities:
- Cytotoxicity : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For instance, derivatives exhibited IC50 values as low as 0.48 µM against human cancer cells, indicating strong potential for further development as anticancer agents .
- Mechanisms of Action : Flow cytometry assays have demonstrated that these compounds induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle progression .
Case Studies and Research Findings
属性
分子式 |
C9H10ClNOS |
|---|---|
分子量 |
215.70 g/mol |
IUPAC 名称 |
1-(4-amino-3-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3 |
InChI 键 |
FYJDBHICRRDANU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















